5-Cyclopropoxy-2-ethyl-N-methylbenzamide
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Overview
Description
5-Cyclopropoxy-2-ethyl-N-methylbenzamide is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol It is characterized by the presence of a cyclopropoxy group, an ethyl group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-ethyl-N-methylbenzamide typically involves the reaction of 5-hydroxy-2-ethyl-N-methylbenzamide with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-ethyl-N-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group or the benzamide moiety under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, bases like potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted benzamides
Scientific Research Applications
5-Cyclopropoxy-2-ethyl-N-methylbenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-ethyl-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved are still under investigation and require further research to be fully elucidated .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropylmethoxy-2-ethyl-N,N-dimethylbenzamide: Similar in structure but with a dimethyl substitution on the amide nitrogen.
N-(2-(1-(2-(2,3-Dihydro-1H-inden-5-ylamino)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)ethyl)-N-methylbenzamide: Contains a benzimidazole moiety instead of a cyclopropoxy group.
Uniqueness
5-Cyclopropoxy-2-ethyl-N-methylbenzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-ethyl-N-methylbenzamide |
InChI |
InChI=1S/C13H17NO2/c1-3-9-4-5-11(16-10-6-7-10)8-12(9)13(15)14-2/h4-5,8,10H,3,6-7H2,1-2H3,(H,14,15) |
InChI Key |
LIFWZCKDUSVDLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)OC2CC2)C(=O)NC |
Origin of Product |
United States |
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